2-acetamido-N-methylbutanediamide

Description

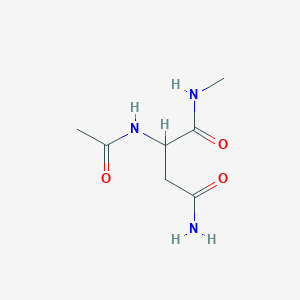

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-methylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-4(11)10-5(3-6(8)12)7(13)9-2/h5H,3H2,1-2H3,(H2,8,12)(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZXXHVRXISMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Structural Classifications of 2 Acetamido N Methylbutanediamide

Systematic IUPAC Naming Conventions

The name "2-acetamido-N-methylbutanediamide" is derived from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand the molecule's structure. The parent chain is "butanediamide," indicating a four-carbon chain with two amide functional groups. The "di" prefix signifies two amide groups, with their positions typically at the ends of the chain (C1 and C4).

The substituent "2-acetamido" specifies an acetamido group (-NHCOCH₃) attached to the second carbon of the butanediamide backbone. The "N-methyl" prefix indicates that a methyl group (-CH₃) is bonded to the nitrogen atom of one of the amide groups. Without further specification, it is often assumed to be on the terminal amide.

Isomeric Forms and Stereochemical Designations

Isomers are molecules that share the same molecular formula but have different structural arrangements. masterorganicchemistry.com For this compound, both constitutional isomers and stereoisomers are possible. Constitutional isomers would have the same atoms but different connectivity, while stereoisomers have the same connectivity but a different spatial arrangement of atoms. youtube.com

The presence of a chiral center at the second carbon atom (the carbon bonded to the acetamido group and three other different groups) gives rise to stereoisomerism. This chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. sydney.edu.au These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. sydney.edu.au A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

Classification within Amide and Diamide Chemical Families

Based on its functional groups, this compound is classified as both an amide and a diamide. The presence of two amide functional groups (-CONH-) in its structure places it in the diamide family.

The molecule contains a primary amide (if the N-methyl group is on the C1 amide and the C4 amide is unsubstituted) or a secondary amide (if the N-methyl group is on the C4 amide). The acetamido group itself also contains an amide linkage. This multiple-amide character influences the compound's chemical properties, such as its polarity, hydrogen bonding capabilities, and potential reactivity.

Relationship to Amino Acid Derivatives and Peptidomimetics

This compound can be considered a derivative of an amino acid. Specifically, it is structurally related to asparagine or aspartic acid, both of which are butanedioic acid derivatives. The core structure resembles a modified dipeptide.

Furthermore, this compound can be classified as a peptidomimetic. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov By modifying the peptide backbone or incorporating non-standard amino acid analogs, peptidomimetics can often achieve better therapeutic outcomes. The N-methylation of the amide bond is a common strategy in peptidomimetic design to increase metabolic stability and membrane permeability. nih.gov

Synthetic Methodologies and Chemical Transformations of 2 Acetamido N Methylbutanediamide

Strategies for Butanediamide Core Construction

The butanediamide core of the target molecule is conceptually derived from aspartic acid, which provides the necessary four-carbon backbone with a nitrogen function at the C-2 position. The synthetic challenge lies in the selective formation of two different amide bonds at the C-1 and C-4 carboxyl groups. A common strategy involves protecting one carboxyl group while activating and reacting the other, followed by deprotection and amidation of the second carboxyl group.

A plausible route begins with N-protected aspartic acid. One of the carboxylic acids is selectively converted into a methyl amide, while the other remains as a carboxylic acid or an ester that can be subsequently converted to a primary amide. For instance, selective esterification of the β-carboxyl group (C-4) of an N-protected aspartic acid allows the α-carboxyl group (C-1) to be activated and reacted with ammonia (B1221849). Subsequently, the β-ester can be hydrolyzed and amidated with methylamine. Alternatively, the α-carboxyl group can be amidated first, followed by amidation of the β-carboxyl group. The synthesis of asparagine often proceeds via the amidation of an activated β-ester of aspartic acid. google.comnih.govpatsnap.com

Amidation is a cornerstone of this synthesis, representing the most common reaction for forming the crucial amide bonds. rsc.org The direct amidation of the carboxylic acid groups of a suitable precursor with ammonia and methylamine is a primary method. This typically requires activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Common coupling agents used for such transformations are listed in the table below. The choice of reagent often depends on the desired reaction conditions, scale, and the need to minimize side reactions like racemization. rsc.org

| Coupling Agent | Abbreviation | Typical Conditions | Notes |

| Dicyclohexylcarbodiimide | DCC | DCM or DMF, often with HOBt | High yield, but produces insoluble dicyclohexylurea byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvent, often with HOBt | Water-soluble byproduct, easier workup. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DMF or NMP, with a base (e.g., DIPEA) | Effective for sterically hindered amines and acids. |

| Tris(2,2,2-trifluoroethyl) borate | B(OCH₂CF₃)₃ | Toluene, heat | Can be used for direct amidation of unprotected amino acids. rsc.org |

An alternative to using coupling agents is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester (e.g., N-hydroxysuccinimide ester), which then readily reacts with the amine.

The regioselective functionalization of the two carbonyl groups in an aspartic acid-based precursor is critical. A widely used strategy is the initial formation of an anhydride or the selective esterification of one carboxyl group. For example, treating N-protected aspartic acid with methanol in the presence of an acid catalyst can yield the β-methyl ester. google.com This leaves the α-carboxyl group free for amidation. Following the formation of the first amide bond, the methyl ester can be hydrolyzed back to a carboxylic acid and subsequently amidated to form the second amide bond.

Another approach involves the use of cyclic intermediates. N-protected aspartic anhydride can be synthesized and then opened regioselectively by an amine nucleophile. The selectivity of the ring-opening (attack at the α- vs. β-carbonyl) is influenced by the reaction conditions and the nature of the amine.

Introduction of the Acetamido Group

The introduction of the acetamido group is typically achieved through the N-acetylation of a 2-amino-N-methylbutanediamide precursor. This reaction is a standard transformation in organic synthesis and is generally high-yielding. The most common acetylating agent is acetic anhydride, often used in the presence of a mild base or in a buffered aqueous solution to neutralize the acetic acid byproduct. tandfonline.comresearchgate.net

Other reagents can also be employed for this purpose, as shown in the table below. The choice of reagent can be dictated by the sensitivity of other functional groups in the molecule.

| Acetylating Agent | Conditions | Advantages/Disadvantages |

| Acetic Anhydride | Aqueous base (e.g., NaHCO₃) or organic solvent with a base (e.g., pyridine, triethylamine) | Readily available, inexpensive, and efficient. tandfonline.comnih.gov Can sometimes lead to over-acetylation if other nucleophilic groups are present. |

| Acetyl Chloride | Aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., triethylamine) | Highly reactive. nih.gov Generates HCl, requiring a stoichiometric amount of base. |

| Acetonitrile | Lewis acid catalyst (e.g., Alumina) | Milder and safer alternative to traditional reagents. nih.gov |

| Catalytic Acetylation | Various catalysts (e.g., copper(II) tetrafluoroborate, silver triflate) with acetic anhydride | Allows for milder reaction conditions and can be more selective. organic-chemistry.org |

For the synthesis of 2-acetamido-N-methylbutanediamide, the acetylation step would ideally be performed on the diamine precursor, 2-amino-N-methylbutanediamide, after the butanediamide core has been constructed.

N-Methylation Procedures

The final N-methyl group can be introduced by methylation of the corresponding secondary amide, 2-acetamidobutanamide. The nitrogen of a secondary amide is not strongly nucleophilic, so a strong base is typically required to deprotonate it, forming a more nucleophilic amidate anion. stackexchange.com This anion can then react with a methylating agent.

Traditional methods often employ sodium hydride (NaH) as the base followed by treatment with methyl iodide. monash.edu However, modern methods offer greater selectivity and use safer reagents. For example, phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and highly effective reagent for the monoselective N-methylation of amides under mildly basic conditions (e.g., Cs₂CO₃). acs.orgacs.orgorganic-chemistry.org

| N-Methylation Reagent/System | Base | Solvent | Key Features |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | THF or DMF | Classic, effective method; NaH is highly reactive and requires careful handling. monash.edu |

| Phenyl trimethylammonium iodide (PhMe₃NI) | Cesium Carbonate (Cs₂CO₃) | Toluene | Safe, easy-to-handle solid reagent; provides excellent monoselectivity. acs.orgorganic-chemistry.org |

| Tetramethylammonium Fluoride (TMAF) | None (reagent acts as base) | Toluene | Metal-free alternative with operational simplicity. organic-chemistry.org |

| Dimethylsulfoxide (DMSO) | Formic Acid / Et₃N | DMSO (reagent and solvent) | Catalyst-free method using inexpensive and low-toxicity reagents. |

The N-methylation of the deprotonated amide with a methyl halide, such as methyl iodide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. stackexchange.comwikipedia.org In this mechanism, the nucleophilic amidate anion directly attacks the electrophilic carbon of the methyl iodide. The formation of the new nitrogen-carbon bond and the breaking of the carbon-iodine bond occur simultaneously in a single, concerted step through a pentacoordinate transition state. wikipedia.org

Key characteristics of this SN2 reaction include:

Kinetics: The reaction rate is second-order, depending on the concentration of both the amidate anion (the nucleophile) and the methyl iodide (the electrophile). wikipedia.org

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. While this is a hallmark of the SN2 mechanism, it is not observable with a non-chiral methyl group. wikipedia.org

Substrate: The SN2 mechanism is favored for unhindered primary alkyl halides like methyl iodide, which are easily accessible to the nucleophile.

A unimolecular nucleophilic substitution (SN1) mechanism is not operative in this case. An SN1 reaction would require the spontaneous dissociation of methyl iodide to form a highly unstable methyl carbocation, which is energetically unfavorable. Such a mechanism is typically seen only with tertiary or resonance-stabilized alkyl halides.

Derivatization Pathways for Analog Synthesis

The structure of this compound offers several points for modification to generate a library of chemical analogs. These derivatization pathways allow for systematic exploration of structure-activity relationships.

Modification of the N-Acyl Group: The acetamido group can be readily replaced with other acyl groups. By using different acylating agents in place of acetic anhydride or acetyl chloride, a wide variety of N-acyl derivatives can be synthesized. For example, reacting the 2-amino-N-methylbutanediamide precursor with propionic anhydride or benzoyl chloride would yield the corresponding N-propionamido or N-benzamido analogs. This approach is central to the synthesis of various N-acyl amino acid derivatives. nih.govnih.govresearchgate.net

Variation of the N-Alkyl Group: The N-methyl group on the butanediamide core can be substituted with other alkyl groups. Instead of a methylating agent, other primary alkyl halides (e.g., ethyl iodide, benzyl bromide) can be used in the N-alkylation step. mnstate.edunih.gov This would produce N-ethyl, N-benzyl, or other N-alkylated analogs. The use of quaternary ammonium salts with different alkyl groups (e.g., PhEt₃NI) also provides a convenient route to these derivatives. acs.org

The table below outlines potential derivatization reactions.

| Position of Derivatization | Precursor | Reagent Class | Example Reagent | Product Class |

| C-2 Nitrogen (Acyl group) | 2-amino-N-methylbutanediamide | Acyl Halide / Anhydride | Benzoyl Chloride | 2-benzamido-N-methylbutanediamide |

| C-4 Nitrogen (Alkyl group) | 2-acetamidobutanamide | Alkyl Halide | Ethyl Iodide | 2-acetamido-N-ethylbutanediamide |

| C-2 and C-4 Combined | 2-aminobutanamide | Acyl Halide then Alkyl Halide | Propionyl Chloride then Benzyl Bromide | 2-propionamido-N-benzylbutanediamide |

These derivatization strategies provide a versatile platform for generating a diverse set of analogs from common intermediates, facilitating further chemical and biological studies.

General Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by the presence of two amide functional groups. Amide bonds are generally characterized by significant resonance stabilization, which imparts a planar geometry and partial double bond character to the C-N bond masterorganicchemistry.com. This resonance makes the carbonyl carbon less electrophilic and the nitrogen lone pair less basic compared to their counterparts in esters and amines, respectively masterorganicchemistry.com. Consequently, amides are the most stable among carboxylic acid derivatives, requiring more forceful conditions for reactions like hydrolysis masterorganicchemistry.comnih.gov. The reactivity of this compound is centered around the two carbonyl carbons, which are susceptible to attack by nucleophiles, and the N-H protons, which can be abstracted under strongly basic conditions.

Hydrolytic Stability and Pathways

Amide bonds are known for their general stability under mild conditions; however, they can undergo hydrolysis to their constituent carboxylic acid and amine components under acidic or basic conditions, typically with heating chemguide.co.uklibretexts.org.

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water masterorganicchemistry.comyoutube.com. The process ultimately cleaves the C-N bond, yielding a carboxylic acid and a protonated amine masterorganicchemistry.comlibretexts.org. In alkaline hydrolysis, the amide is directly attacked by a strong nucleophile, the hydroxide ion, to form a tetrahedral intermediate. Subsequent elimination of the amide anion (a very strong base) is followed by an acid-base reaction that results in a carboxylate salt and ammonia or an amine chemguide.co.ukyoutube.com.

While specific studies on this compound are limited, extensive research on its close analog, N-acetyl-L-glutamine, provides significant insight into its hydrolytic pathways. Studies on N-acetyl-L-glutamine under harsh acidic conditions (e.g., pH <3, heated to 100°C) have identified several decomposition products resulting from hydrolysis and intramolecular reactions nih.govacs.org. These findings suggest that this compound would likely exhibit similar instability under vigorous conditions, leading to the cleavage of one or both of its amide bonds.

Table 1: Potential Hydrolysis and Decomposition Products of this compound (Inferred from N-acetyl-L-glutamine studies)

| Precursor Compound | Condition | Potential Products | Reaction Type | Reference |

|---|

Based on this, the hydrolysis of this compound could proceed at two locations: the terminal N-methylamide or the internal acetamido group, yielding products such as N-acetylglutamic acid and methylamine, or glutamic acid N-methylamide and acetic acid, respectively.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including amides masterorganicchemistry.comkhanacademy.orguomustansiriyah.edu.iq. This reaction class involves the replacement of a leaving group attached to a carbonyl carbon with a nucleophile masterorganicchemistry.com. The general mechanism proceeds through a two-step addition-elimination pathway masterorganicchemistry.com. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate khanacademy.orgyoutube.com. In the second step, the carbonyl group is reformed by the elimination of the leaving group khanacademy.orguomustansiriyah.edu.iq.

For amides like this compound, the leaving groups would be the methylamide (-NHCH₃) or acetamide (B32628) (-NHCOCH₃) anions or their protonated forms. Because these are relatively poor leaving groups (strong bases), amides are less reactive towards nucleophilic acyl substitution than acid chlorides or esters masterorganicchemistry.com. Reactions, therefore, often require catalysis (acid or base) or highly reactive nucleophiles libretexts.org.

The outcome of a nucleophilic acyl substitution reaction is generally governed by the basicity of the nucleophile and the leaving group; the equilibrium tends to favor the side with the weaker base masterorganicchemistry.com. For instance, the hydrolysis of an amide is favorable because the resulting amine leaving group is typically a weaker base than the hydroxide nucleophile (under basic conditions) or water is present in a large excess (under acidic conditions).

Cyclization Potential in Advanced Synthetic Schemes

The structure of this compound contains a flexible carbon chain that allows for the possibility of intramolecular cyclization reactions. A significant finding in the study of the related compound N-acetyl-L-glutamine was the identification of a novel cyclized decomposition product, N-(2,6-dioxo-3-piperidinyl) acetamide, under harsh acidic conditions nih.govacs.org. This transformation indicates a propensity for the glutamine side chain to undergo intramolecular cyclization. This suggests that this compound could potentially undergo a similar intramolecular aminolysis or condensation to form a six-membered ring structure, particularly under thermal or catalytic stress.

In synthetic chemistry, amides can be induced to cyclize through various methodologies. For example, the formation of lactams (cyclic amides) can be achieved through the reaction of amide dianions with appropriate electrophiles, such as epibromohydrin, leading to the formation of substituted pyrrolidin-2-ones researchgate.net. While this specific reaction may not be directly applicable without modification, it illustrates the principle that activation of the amide group can facilitate intramolecular ring-forming reactions, a strategy that could be employed in advanced synthetic schemes involving this compound.

Oxidative and Reductive Modifications

The amide functional groups in this compound can be subjected to reductive transformations. A common and powerful method for the reduction of amides is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.org. This reaction converts the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming the amide into a corresponding amine libretexts.org. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon libretexts.org. Applying this to this compound, reduction with LiAlH₄ would be expected to convert both amide groups, yielding a polyamine derivative.

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Acetamido N Methylbutanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The ¹H NMR spectrum of 2-acetamido-N-methylbutanediamide is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. By analogy with similar structures, such as N-acetylasparagine and its derivatives, the expected chemical shifts can be estimated.

The protons of the acetamido methyl group (CH₃-C=O) are anticipated to appear as a singlet in the upfield region, typically around δ 2.0 ppm. The methylene (B1212753) protons (-CH₂-) of the butanediamide backbone are diastereotopic and would likely present as a complex multiplet, further split by the adjacent methine proton. These are expected to resonate in the range of δ 2.5-3.0 ppm. The methine proton (-CH-), being adjacent to both a nitrogen atom and a carbonyl group, is expected to be deshielded and appear as a multiplet around δ 4.5-5.0 ppm. The N-methyl group protons (-NH-CH₃) would likely be a doublet around δ 2.7-2.9 ppm due to coupling with the adjacent amide proton. The two amide protons (-NH-) are expected to show broad signals at lower fields, typically between δ 7.0 and 8.5 ppm, with their exact chemical shifts being sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetamido CH₃ | ~2.0 | Singlet |

| Methylene CH₂ | ~2.5 - 3.0 | Multiplet |

| N-methyl CH₃ | ~2.7 - 2.9 | Doublet |

| Methine CH | ~4.5 - 5.0 | Multiplet |

| Amide NH (acetamido) | ~7.0 - 8.5 | Broad Singlet |

| Amide NH (N-methyl) | ~7.0 - 8.5 | Broad Singlet |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. For this compound, six unique carbon signals are expected.

The carbonyl carbons of the two amide groups are the most deshielded, with predicted chemical shifts in the range of δ 170-175 ppm. The carbonyl of the butanediamide is expected at a slightly different shift than the acetamido carbonyl. The methine carbon (-CH-) is anticipated to resonate around δ 50-55 ppm. The methylene carbon (-CH₂-) would likely appear in the region of δ 35-40 ppm. The acetamido methyl carbon (CH₃-C=O) is expected around δ 22-25 ppm, while the N-methyl carbon (-NH-CH₃) would be found in a similar region, around δ 25-30 ppm. chemguide.co.uk

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Acetamido CH₃ | ~22 - 25 |

| N-methyl CH₃ | ~25 - 30 |

| Methylene CH₂ | ~35 - 40 |

| Methine CH | ~50 - 55 |

| Carbonyl C=O (acetamido) | ~170 - 175 |

| Carbonyl C=O (butanediamide) | ~170 - 175 |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a COSY spectrum would show correlations between the methine proton and the adjacent methylene protons, as well as between the N-methyl protons and the corresponding amide proton. sdsu.edu This helps to trace the connectivity of the butanediamide backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. For instance, the methine proton signal would correlate with the methine carbon signal, and the N-methyl proton signal would correlate with the N-methyl carbon signal. This is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The amide group gives rise to several characteristic bands in the IR and Raman spectra. The most prominent of these is the Amide I band, which primarily corresponds to the C=O stretching vibration and typically appears in the region of 1630-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding. The Amide II band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. Another important band is the Amide III band, which is a complex mix of C-N stretching and N-H bending and appears in the 1250-1350 cm⁻¹ range. The N-H stretching vibration itself gives a strong band in the region of 3200-3400 cm⁻¹.

The acetamido group (CH₃CONH-) will exhibit the characteristic amide bands mentioned above. In addition to these, the C-C stretching vibration of the acetyl group will contribute to the fingerprint region of the spectrum. The presence of the N-methyl group in the second amide functionality will slightly alter the positions of its corresponding amide bands compared to the secondary amide of the acetamido group.

Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Technique |

| N-H Stretch | Amide | 3200 - 3400 | IR, Raman |

| C-H Stretch | Methyl, Methylene, Methine | 2850 - 3000 | IR, Raman |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 | IR, Raman |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1510 - 1570 | IR, Raman |

| Amide III (C-N Stretch, N-H Bend) | Amide | 1250 - 1350 | IR, Raman |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment, physical state, and hydrogen bonding.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be the method of choice for accurately determining the molecular mass of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₇H₁₃N₃O₃), the theoretical exact mass could be calculated and then compared to the experimental value obtained from an HRMS instrument, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to confirm the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be detected, providing a "fingerprint" of the molecule's structure. The fragmentation would be expected to occur at the amide bonds and other labile sites within the molecule, and the masses of the resulting fragments would provide conclusive evidence for the connectivity of the atoms in this compound.

Without experimental data, a theoretical fragmentation pattern can be hypothesized. Likely fragmentation pathways would involve the cleavage of the amide bonds, leading to the loss of the acetamido group, the methylamino group, or parts of the butanediamide backbone. The specific m/z values of these fragments would be characteristic of the compound's structure.

X-ray Crystallography for Solid-State Structural Determination

To definitively determine the three-dimensional arrangement of atoms in the solid state, X-ray crystallography would be indispensable. This technique requires the growth of a single crystal of the compound.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Analysis of the crystal structure of this compound would reveal how the individual molecules are arranged in the crystal lattice. The presence of amide groups and carbonyl oxygens suggests that intermolecular hydrogen bonding would play a significant role in the crystal packing. The N-H groups of the amide functionalities would act as hydrogen bond donors, while the carbonyl oxygens would serve as hydrogen bond acceptors. A detailed crystallographic study would map out this network of hydrogen bonds, providing insight into the forces that stabilize the crystal structure.

Absolute Configuration Assignment

If the compound is chiral, which would be the case for (S)- or (R)-2-acetamido-N-methylbutanediamide, X-ray crystallography on a single crystal of one enantiomer could be used to determine its absolute configuration. This is typically achieved using anomalous dispersion effects, providing an unambiguous assignment of the stereochemistry at the chiral center.

Theoretical and Computational Investigations on 2 Acetamido N Methylbutanediamide

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These in silico methods solve approximations of the Schrödinger equation to provide insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure and Reactivity Prediction

To understand the electronic characteristics of 2-acetamido-N-methylbutanediamide, researchers would typically employ methods like Density Functional Theory (DFT). A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or larger for greater accuracy.

These calculations would yield critical electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. In a study on various N-methylated amino acid derivatives, it was found that N-methylation consistently decreases the HOMO-LUMO gap, suggesting increased reactivity compared to their non-methylated counterparts. rsc.org

Furthermore, Natural Bond Orbital (NBO) analysis would be performed to determine the natural atomic charges on each atom. This reveals the distribution of electron density across the molecule, highlighting electrophilic and nucleophilic sites susceptible to reaction. For example, in a computational study of acrylamide's reaction with L-cysteine, analysis of conceptual DFT descriptors helped identify which molecules would act as electron acceptors or donors. mdpi.com Such an analysis for this compound would pinpoint the most reactive atoms, which is crucial for predicting reaction mechanisms.

Table 1: Hypothetical Electronic Properties of this compound (Example Data) This table illustrates the type of data that would be generated from DFT calculations. The values are for demonstrative purposes only.

| Property | Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 4.5 Debye | DFT/B3LYP/6-311++G(d,p) |

| Polarizability | 25.1 ų | DFT/B3LYP/6-311++G(d,p) |

Conformational Landscapes and Energy Minimization

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. A comprehensive conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

This process begins with a potential energy surface (PES) scan. Key dihedral angles—such as those in the butanediamide backbone and the acetamido side chain—are systematically rotated, and the energy at each point is calculated. This allows for the mapping of the conformational landscape. Following the PES scan, the identified low-energy regions are subjected to full geometry optimization and energy minimization to locate the stable conformers.

Studies on similar capped dipeptides, like N-acetyl-L-tryptophane-N-methylamide, have successfully used DFT and ab initio methods to locate dozens of distinct conformations on the potential energy hypersurface. researchgate.net These analyses reveal that the relative stability of conformers is often governed by intricate intramolecular hydrogen bonds and the minimization of steric hindrance. For this compound, hydrogen bonds between the amide groups would be expected to play a significant role in stabilizing certain folded structures.

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound This table shows how the relative energies of different conformers would be presented. Data is hypothetical.

| Conformer | Key Dihedral Angles (φ, ψ, χ1) | Relative Energy (kcal/mol) | Intramolecular H-Bonds |

| 1 (Global Min) | -150°, +150°, +60° | 0.00 | Yes (C=O···H-N) |

| 2 | -70°, +140°, -60° | 1.25 | Yes (C=O···H-N) |

| 3 | -80°, -75°, +180° | 2.89 | No |

| 4 | +180°, +180°, +60° | 4.10 | No |

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical studies provide invaluable information on isolated molecules (approximating the gas phase), Molecular Dynamics (MD) simulations are necessary to understand a molecule's behavior in a condensed phase, such as in an aqueous solution.

MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. A typical setup would involve placing one or more this compound molecules in a simulation box filled with explicit solvent molecules (e.g., water). An appropriate force field (a set of parameters describing the potential energy of the system) would be chosen to govern the interactions between all atoms.

These simulations can track the conformational dynamics, revealing how the molecule flexes and folds in solution and the lifetimes of different conformational states. Key analyses would include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness. Furthermore, by analyzing the Radial Distribution Function (RDF) between the solute and solvent molecules, one can characterize the solvation shell and identify specific hydrogen bonding patterns with water, which are critical determinants of solubility.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, providing details that are often inaccessible to experiment.

Transition State Characterization

To model a reaction involving this compound, such as its hydrolysis or a condensation reaction, the first step is to locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Various algorithms can be used to find TS structures. Once a candidate structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy barrier, a critical factor for predicting reaction rates. For example, a computational study on peptide bond cleavage at an asparagine residue successfully located transition states for the cyclization step, providing the activation energy for this critical biological reaction. nih.gov

Reaction Coordinate Analysis

Once the reactants, products, and the transition state connecting them are identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path downhill from the transition state towards both the reactants and the products.

The IRC analysis confirms that the located TS indeed connects the intended reactants and products. It provides a detailed visualization of the reaction pathway, showing how bond lengths and angles change as the reaction progresses from reactants, through the transition state, and finally to products. This provides a dynamic picture of the chemical transformation at the molecular level.

No Published In Silico Spectroscopic Data Currently Available for this compound

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the in silico spectroscopic properties of the chemical compound this compound were found.

As a result, the generation of an article with detailed research findings and data tables on the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this particular molecule is not possible at this time. The requested content, which requires scientifically accurate and source-based information, cannot be created without published research on this specific compound.

Computational spectroscopy is a powerful tool used to predict the spectroscopic properties of molecules, providing valuable insights for structural elucidation and analysis. aip.org This field combines quantum mechanical calculations and machine learning models to simulate spectra. aip.orgnih.gov Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate the IR and NMR spectra of molecules, including those with amide functionalities. nih.gov For instance, the vibrational frequencies corresponding to amide I, II, and III bands in IR spectra can be predicted and analyzed to understand the molecular structure. nih.gov Similarly, in silico methods are used to predict 1H and 13C NMR chemical shifts, which are crucial for determining the connectivity and chemical environment of atoms within a molecule. nih.gov

General approaches for predicting UV-Vis spectra from a molecule's structure are also being developed, utilizing machine learning and neural networks. nih.gov These computational tools are advancing the field of chemical analysis by enabling faster and more efficient characterization of compounds.

However, the application of these computational methods is specific to the molecule under investigation. While there are numerous studies on related compounds, such as N-methylacetamide, leucinamide, and other derivatives, the search did not yield any publications that have specifically performed and published in silico spectroscopic predictions for this compound. Without such foundational research, any presented data would be purely hypothetical and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the section on "In Silico Spectroscopic Property Prediction" for this compound remains an area for future research.

Structural Analogs and Derivatives Research of 2 Acetamido N Methylbutanediamide

Synthesis and Characterization of Butanediamide Scaffold Variants

The synthesis of butanediamide derivatives can be approached through several established chemical methodologies. A common strategy involves the use of glutamic acid or its derivatives as a starting material, given that the butanediamide core is essentially a modified glutaramide. The presence of two amide bonds offers multiple points for diversification.

One approach to creating variants of the butanediamide scaffold is through the modification of the carbon backbone itself. This could involve introducing substituents, altering the chain length, or incorporating cyclic constraints. For instance, the synthesis of related heterocyclic compounds like glutarimides (piperidine-2,6-diones) from glutaric acid and ammonia (B1221849) provides a foundational method that could be adapted. acs.org Although cyclic, the chemistry of glutarimides, including their N-acylation, offers insights into the reactivity of the butanediamide core. acs.org

The characterization of these newly synthesized butanediamide scaffold variants relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise connectivity and stereochemistry of the molecule. Mass spectrometry is employed to confirm the molecular weight and elemental composition. Infrared (IR) spectroscopy helps to identify the characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.

The N-methyl group on one of the amide nitrogens is a key site for structural modification to probe its influence on the compound's properties. Research into the synthesis of N-alkylated derivatives of related structures, such as glutarimides, provides a roadmap for potential modifications to the 2-acetamido-N-methylbutanediamide scaffold. nih.gov

Synthetic strategies to diversify the N-methyl position typically involve the reaction of a precursor secondary amide (N-H) with a variety of alkylating agents. This allows for the introduction of a wide range of substituents, from simple alkyl chains of varying lengths to more complex aryl or functionalized groups. The choice of base and solvent is critical to ensure efficient and selective N-alkylation.

The following table outlines potential modifications to the N-methyl group and the general synthetic approaches that could be employed:

| Modification Type | Example Substituent | General Synthetic Approach |

| Alkyl Chain Elongation | Ethyl, Propyl, Butyl | Alkylation of the corresponding N-H precursor with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide). |

| Branched Alkyl Chains | Isopropyl, Isobutyl | Alkylation using branched alkyl halides. |

| Introduction of Aryl Groups | Phenyl, Substituted Phenyl | N-arylation reactions, potentially using Buchwald-Hartwig amination or related cross-coupling methods. |

| Functionalized Alkyl Groups | Hydroxyethyl, Methoxyethyl | Alkylation with functionalized alkyl halides (e.g., 2-bromoethanol). |

The characterization of these N-modified analogs would follow standard spectroscopic methods to confirm the successful introduction of the new substituent and to assess any resulting changes in the molecule's electronic and conformational properties.

The acetamido group (CH₃CONH-) at the 2-position of the butanediamide scaffold is another critical site for structural diversification. Modifications to this group can significantly impact the compound's hydrogen bonding capabilities, polarity, and steric profile.

One primary approach to diversifying the acetamido group is to vary the acyl portion. This can be achieved by reacting the corresponding 2-amino-N-methylbutanediamide precursor with a range of acylating agents, such as different acid chlorides or anhydrides. This allows for the introduction of a variety of acyl groups with differing electronic and steric properties.

The table below illustrates potential modifications to the acetamido group:

| Modification Type | Example Acyl Group | Synthetic Reagent |

| Alkyl Chain Variation | Propanoyl, Butanoyl | Propanoyl chloride, Butanoyl chloride |

| Aromatic Acyl Groups | Benzoyl | Benzoyl chloride |

| Functionalized Acyl Groups | Haloacetyl, Glycyl | Chloroacetyl chloride, Boc-glycine followed by deprotection |

Research on related 2-acetamido-2-deoxy-β-D-glycopyranosylamine derivatives has shown that substitution at the acetamido nitrogen can lead to compounds with interesting biological activities. nih.gov This suggests that similar modifications to this compound could yield novel properties.

The introduction of different substituents at the N-methyl and acetamido positions, as well as on the butanediamide scaffold itself, is expected to have a profound effect on the chemical properties of the molecule. These properties include, but are not limited to, solubility, lipophilicity, and electronic distribution.

The electronic effects of substituents can be broadly categorized as either electron-donating or electron-withdrawing. For instance, replacing the N-methyl group with a more electron-withdrawing group, such as a trifluoroethyl group, would be expected to decrease the basicity of the amide nitrogen and alter the reactivity of the adjacent carbonyl group. Conversely, a more electron-donating group would increase the electron density on the nitrogen.

The steric bulk of the substituents also plays a crucial role. Larger substituents can influence the preferred conformation of the molecule, potentially restricting bond rotation and altering its three-dimensional shape. This can, in turn, affect how the molecule interacts with its environment.

A systematic study of these substituent effects allows for the fine-tuning of the molecule's properties. By correlating specific structural changes with observed chemical properties, a deeper understanding of the structure-property relationship can be established.

Development of Related Acetamide (B32628) Derivatives

The development of related acetamide derivatives extends beyond simple modifications of the parent compound. It involves the synthesis of new molecular architectures that retain the core acetamide functionality but are built upon different scaffolds. This broader exploration can lead to the discovery of novel compounds with unique properties.

One area of development involves the synthesis of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides, which have been identified as a novel class of antiplatelet agents. nih.gov While structurally distinct from this compound, the synthetic strategies and the focus on the acetamide group provide valuable insights. The Ugi reaction, a multicomponent reaction, has been employed in the synthesis of such complex acetamides, demonstrating a versatile approach to generating chemical diversity. nih.gov

Another avenue of research is the synthesis of arylpropenamide derivatives, which have been investigated for their anti-hepatitis B virus (HBV) activities. nih.gov These compounds feature a propenamide core, which is a structural variation of the acetamide group, and highlight how modifications to the linker between the aryl group and the amide can influence biological activity.

The development of these related acetamide derivatives often involves computational methods, such as quantitative structure-activity relationship (QSAR) studies, to guide the design of new compounds with improved properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Compound Classes (focusing on chemical features and interaction profiles)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. While direct SAR studies on this compound are not extensively reported, valuable insights can be gleaned from SAR studies of related compound classes. These studies focus on identifying key chemical features and interaction profiles that are essential for a desired activity.

For instance, in the development of SGLT1/SGLT2 dual inhibitors based on C-aryl glycosides, 3D-QSAR models have been instrumental. rsc.org These studies have revealed the importance of steric and electrostatic fields in determining the inhibitory activity. Molecular docking simulations have further elucidated the specific interactions between the ligands and the amino acid residues in the binding pocket of the target proteins. rsc.org

The general principles derived from these SAR studies can be applied to the design of new analogs of this compound. Key considerations for establishing an SAR for this compound class would include:

Hydrogen Bonding: The amide groups in the butanediamide scaffold are capable of acting as both hydrogen bond donors and acceptors. The nature and position of substituents can modulate these interactions.

Conformational Flexibility: The linear butanediamide backbone allows for considerable conformational freedom. Introducing steric bulk or cyclic constraints can rigidify the molecule, which may lead to enhanced activity by pre-organizing the molecule for binding to a target.

Electronic Effects: The electronic properties of substituents can influence the reactivity and interaction profile of the molecule.

By systematically synthesizing and testing a library of analogs with variations at the N-methyl, acetamido, and scaffold positions, a comprehensive SAR can be developed. This would provide a predictive model to guide the design of future derivatives with optimized properties.

Biological Contexts and Molecular Interactions of 2 Acetamido N Methylbutanediamide

Investigation of Potential Roles in Metabolic Pathways (Hypothetical Frameworks)

The structural features of 2-acetamido-N-methylbutanediamide, which include an acetamido group and a methylamide, suggest plausible, though unconfirmed, connections to fundamental metabolic processes.

Conceptual Linkages to Nitrogen Metabolism

The presence of three nitrogen atoms within the structure of this compound strongly implies a potential role in nitrogen metabolism. This central metabolic pathway involves the assimilation, transformation, and excretion of nitrogen-containing compounds. Hypothetically, this compound could act as a carrier or storage molecule for nitrogen, or it might be an intermediate in the synthesis or breakdown of other nitrogenous molecules. The amide linkages are particularly relevant, as their formation and cleavage are key reactions in managing cellular nitrogen balance.

Theoretical Integration into Amino Acid Biosynthesis or Catabolism

Given its backbone, which is reminiscent of an amino acid derivative, this compound could theoretically be integrated into amino acid metabolic pathways. It might arise from the modification of a standard amino acid or serve as a precursor for the synthesis of non-standard amino acids. Conversely, its breakdown could potentially feed into catabolic pathways of amino acids, with its carbon skeleton entering central carbon metabolism and the nitrogen being processed through the urea (B33335) cycle or other nitrogen excretion pathways.

Enzymatic Interactions and Biotransformation Studies

The metabolism of this compound would be dependent on specific enzymatic activities. The following sections outline hypothetical enzymatic interactions.

Exploration of Substrate Specificity

It is conceivable that enzymes such as amidases or peptidases could recognize this compound as a substrate. The specificity of such enzymes would be crucial in determining its metabolic fate. For instance, an enzyme might specifically hydrolyze the acetamido group, while another could target the N-methylbutanediamide portion of the molecule. Investigating the substrate specificity of candidate enzymes would be a critical first step in elucidating its biological function.

Mechanisms of Enzyme Binding or Modulation

Should an enzyme interact with this compound, the binding mechanism would likely involve specific interactions with the enzyme's active site. The acetamido and methylamide moieties could form hydrogen bonds or be subject to hydrophobic interactions that stabilize the enzyme-substrate complex. Furthermore, the compound could potentially act as a modulator of enzyme activity, either as an activator or an inhibitor of enzymes involved in related metabolic pathways.

Characterization of Enzymatic Degradation Products

The enzymatic degradation of this compound would result in smaller, more readily metabolized molecules. Hypothetical degradation products could include acetate, methylamine, and a derivative of butanediamide. The identification and characterization of these products would provide definitive evidence of its metabolic pathway and the enzymes involved.

Interactive Data Table: Hypothetical Enzymatic Interactions

| Enzyme Class | Potential Action on this compound | Hypothetical Products |

| Amidohydrolases | Hydrolysis of the acetamido group | Acetate and 2-amino-N-methylbutanediamide |

| Peptidases | Cleavage of the amide bond in the butanediamide moiety | 2-Acetamidobutanoic acid and methylamine |

| N-acetyltransferases | Transfer of the acetyl group | A different N-acylated compound |

Molecular Recognition Mechanisms with Biomolecules

A detailed exploration of the molecular recognition mechanisms of This compound with biomolecules is currently precluded by the lack of specific research on this compound. The following subsections outline the types of interactions that would be critical to investigate in future studies.

Specific Hydrogen Bonding Interactions

An analysis of the structure of This compound suggests the potential for multiple hydrogen bond donor and acceptor sites. The acetamido group contains a carbonyl oxygen and an N-H group, both capable of forming hydrogen bonds. The butanediamide portion of the molecule also presents amide groups with similar potential. Future research would need to identify specific amino acid residues or nucleic acid bases that could form hydrogen bonds with these functional groups, which would be crucial for understanding its binding specificity.

Hydrophobic and van der Waals Forces in Binding

The methyl group and the hydrocarbon backbone of the butanediamide moiety could participate in hydrophobic and van der Waals interactions. The extent and significance of these forces in a binding event would depend on the topology and chemical nature of the binding pocket of a target biomolecule. Investigating these non-polar interactions would be essential to build a complete picture of the binding thermodynamics.

Future Research Directions for 2 Acetamido N Methylbutanediamide

Innovative Synthetic Methodologies

The development of efficient and scalable synthetic routes is a prerequisite for the comprehensive study of 2-acetamido-N-methylbutanediamide. Future research should focus on moving beyond traditional methods to embrace more innovative and sustainable synthetic strategies.

Modern amide bond formation techniques offer significant advantages in terms of yield, purity, and environmental impact. catrin.comnih.gov Catalytic methods that avoid the use of stoichiometric activating reagents are particularly promising. nih.gov For instance, the use of boronic acid catalysts or transition metal complexes can facilitate the direct amidation of carboxylic acids and amines under milder conditions, reducing waste and improving atom economy. nih.gov Microwave-assisted organic synthesis is another avenue that could dramatically accelerate the synthesis of this compound, often leading to higher yields and shorter reaction times. mdpi.com

Furthermore, the stereochemistry of this compound will be a critical aspect of its biological activity. Therefore, the development of stereoselective synthetic methods will be essential. The use of chiral catalysts or auxiliaries can enable the synthesis of specific stereoisomers, allowing for a detailed investigation of their individual properties. Techniques such as bimetallic catalysis have shown promise in the stereodivergent synthesis of complex molecules and could be adapted for this purpose.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages | Potential Application |

|---|---|---|---|

| Traditional Amide Coupling | Well-established, wide range of reagents available. | Often requires stoichiometric activating agents, can generate significant waste. catrin.com | Initial small-scale synthesis for preliminary studies. |

| Catalytic Direct Amidation | High atom economy, milder reaction conditions, reduced waste. nih.gov | Catalyst development and optimization may be required. | Green and scalable synthesis for larger quantities. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved reaction control. mdpi.com | Requires specialized equipment, scalability can be a challenge. | High-throughput synthesis of analogs and derivatives. |

| Stereoselective Synthesis | Access to specific stereoisomers, crucial for studying biological activity. | Can be complex and require multi-step procedures. | Production of enantiomerically pure material for pharmacological testing. |

Advanced Biophysical Characterization Techniques

A thorough biophysical characterization of this compound is fundamental to understanding its physicochemical properties and its interactions with biological systems. A suite of advanced analytical techniques should be employed to build a comprehensive profile of the molecule.

High-resolution mass spectrometry (HRMS) will be essential for confirming the molecular weight and elemental composition of the synthesized compound. technopharmasphere.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including 2D NMR experiments (COSY, HSQC, HMBC), will be crucial for elucidating the precise chemical structure and stereochemistry. technopharmasphere.com

To assess the purity of the compound, high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, MS) will be necessary. technopharmasphere.com The thermal properties of the molecule, such as its melting point and thermal stability, can be determined using differential scanning calorimetry (DSC). creative-biolabs.com

For investigating potential interactions with biological macromolecules, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinity, stoichiometry, and thermodynamics. nih.govnih.gov These methods are invaluable for identifying and characterizing the binding of small molecules to proteins and other biological targets. nih.gov

Table 2: Advanced Biophysical Techniques for the Characterization of this compound

| Technique | Information Provided | Application in Future Research |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. technopharmasphere.com | Confirmation of the identity of the synthesized compound. |

| Multi-dimensional NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. technopharmasphere.com | Unambiguous structure elucidation of the molecule. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). nih.gov | Characterization of the binding to potential biological targets. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd). nih.gov | Screening for interactions with a wide range of biological molecules. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions, such as melting point and decomposition temperature. creative-biolabs.com | Assessment of the thermal stability and purity of the compound. |

Refined Computational Predictions and Modeling

In silico approaches are powerful tools for predicting the properties of novel molecules and guiding experimental research. Computational chemistry can provide valuable insights into the structure, reactivity, and potential biological activity of this compound before extensive laboratory work is undertaken.

Quantum mechanics (QM) calculations can be used to predict the molecule's electronic structure, conformational preferences, and spectroscopic properties. Molecular dynamics (MD) simulations can provide a detailed understanding of the molecule's dynamic behavior in different environments, such as in solution or in the presence of a biological target.

Structure-based drug design methodologies, such as molecular docking, can be employed to predict the binding mode and affinity of this compound to a range of potential protein targets. nih.govvajdalab.org This can help in prioritizing experimental screening efforts. Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be utilized once a set of analogs with known activities is available to predict the activity of new derivatives.

Table 3: Computational Approaches for the Study of this compound

| Computational Method | Predicted Properties | Utility in Research Planning |

|---|---|---|

| Quantum Mechanics (QM) | Electronic structure, conformational energies, spectroscopic properties. | Understanding the fundamental properties of the molecule and interpreting experimental data. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational flexibility, interactions with solvent. | Investigating the stability of the molecule and its potential binding modes to targets. |

| Molecular Docking | Binding poses and predicted binding affinities to protein targets. nih.gov | Identifying potential biological targets and guiding the design of more potent analogs. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Guiding the synthesis of new analogs with improved activity once initial data is available. |

Targeted Design of Novel Analogs for Mechanistic Probes

The synthesis of analogs of this compound will be a crucial step in understanding its structure-activity relationships (SAR) and for developing mechanistic probes. pnas.org By systematically modifying the structure of the parent compound, it is possible to identify the key functional groups responsible for its activity and to optimize its properties.

Strategies such as diverted total synthesis can be employed to create a library of analogs with modifications at various positions of the molecule. rsc.org This will allow for a comprehensive exploration of the chemical space around the core scaffold.

Furthermore, the design and synthesis of chemical probes will be invaluable for elucidating the mechanism of action of this compound. nih.gov This can include the incorporation of reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. The development of photoaffinity probes, which can covalently label their biological targets upon photoactivation, will be particularly useful for target identification.

Elucidation of Undiscovered Chemical and Biological Roles

A key objective of future research will be to uncover the chemical and biological roles of this compound. A multi-pronged approach combining chemical biology and proteomics techniques will be essential for this endeavor.

Phenotypic screening in various cell-based assays can provide initial clues about the biological effects of the compound. nih.gov Subsequently, more targeted approaches can be used to identify the specific molecular targets. Affinity chromatography, where the compound is immobilized on a solid support and used to "fish" for its binding partners from cell lysates, is a powerful technique for target identification. creative-biolabs.com The captured proteins can then be identified by mass spectrometry.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can also be employed to identify the targets of this compound in a cellular context. frontiersin.org These methods use reactive probes to covalently label the active sites of enzymes, providing a direct readout of target engagement.

The integration of these experimental approaches with computational predictions will provide a comprehensive picture of the biological functions of this compound, paving the way for its potential applications in biomedical research and drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-acetamido-N-methylbutanediamide with high purity?

- Methodological Answer : Synthesis typically involves coupling acetamido derivatives with methylamine precursors under anhydrous conditions. Key steps include:

- Regioselective amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.0–2.1 ppm for acetamido methyl protons) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Assign protons (e.g., acetamido CH₃ at ~2.0 ppm, amide NH at ~6.5–7.5 ppm) and carbons (carbonyl C=O at ~170 ppm).

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.1).

- InChIKey : Generate via tools like ChemSpider for structural verification (e.g., InChIKey=HOJQUBUTJHKLKW-UHFFFAOYSA-N for related compounds) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste Disposal : Segregate waste and consult institutional guidelines for amide-containing compounds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) and monitor degradation via LC-MS.

- Storage Recommendations : Store desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- Cross-Validation : Compare in vitro (e.g., HepG2 cell viability assays) and in silico (e.g., ProTox-II) toxicity predictions.

- Metabolite Profiling : Identify degradation products via HRMS to assess bioactivity .

- Dose-Response Studies : Use OECD guidelines for acute toxicity testing in model organisms .

Q. How can the structure-activity relationship (SAR) of this compound be explored for biological targets?

- Methodological Answer :

- Molecular Docking : Screen against enzymes (e.g., proteases) using AutoDock Vina; focus on hydrogen bonding with acetamido and methyl groups.

- Functional Group Modification : Synthesize analogs (e.g., cyano or nitroso derivatives) and test inhibitory activity .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., trypsin) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- UPLC-QTOF-MS : Achieve ppb-level sensitivity for detecting side products (e.g., unreacted precursors).

- Headspace GC-MS : Monitor volatile impurities (e.g., residual solvents).

- NMR Relaxometry : Quantify low-abundance isomers .

Q. How can computational chemistry predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores).

- Molecular Dynamics Simulations : Predict solubility and partitioning coefficients (log P) .

- Ecotoxicity Databases : Cross-reference with PubChem data for related acetamides .

Q. What methodologies optimize the regioselectivity of this compound derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).

- Catalytic Systems : Use Pd/C or enzymes (e.g., lipases) for selective acylations .

- Reaction Monitoring : Track intermediates in real-time via FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.